Cyclopenin

Descripción general

Descripción

Cyclopenin is a benzodiazepine alkaloid, a natural product commonly derived from strains of Penicillium cyclopium, Penicillium aurantiogriseum, and Penicillium corymbiferum . It is known for its diverse biological activities, including antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties .

Métodos De Preparación

Cyclopenin can be synthesized through various chemical routes. One common method involves the condensation of anthranilic acid with an amino acid, followed by cyclization to form the benzodiazepine core . The industrial production of this compound typically involves large-scale fermentation of Penicillium species, followed by bio-guided isolation to purify the compound .

Análisis De Reacciones Químicas

Cyclopenin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclopenol, another benzodiazepine derivative.

Reduction: Reduction reactions can modify the benzodiazepine core, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include cyclopenol and other benzodiazepine derivatives .

Aplicaciones Científicas De Investigación

Scientific Applications of Cyclopenin

This compound is a benzodiazepine alkaloid that belongs to the class of fungal secondary metabolites . It is derived from various Penicillium species, including Penicillium cyclopium, Penicillium aurantiogriseum, and Penicillium corymbiferum . Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, antiviral, antitumor, and neuroprotective properties .

Anti-inflammatory Properties

This compound and its derivative, cyclopenol, have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced formation of nitric oxide (NO) and the secretion of IL-6 in RAW264.7 cells at non-toxic concentrations . These compounds inhibit the upstream signal of NF-κB activation and the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells and macrophages in the brain .

A study using flies as an in vivo Alzheimer's model showed that this compound, but not cyclopenol, could rescue learning impairment induced by the overexpression of amyloid-β42 . This suggests that this compound may have potential as an anti-inflammatory agent for neurodegenerative diseases .

Antiviral Activity

This compound analogs have shown good-to-moderate activity against SARS-CoV-2 Mpro, an enzyme critical for virus transcription and replication . In vitro studies have identified cyclopenins 1, 2, and 4 as having promising inhibitory activity towards Mpro, with IC50 values ranging from 0.36–0.89 µM, comparable to the positive control GC376 . Cyclopeniol (4) exhibited potent in vitro inhibitory activity towards Mpro at a sub-micromolar level, comparable to a reference Mpro inhibitor, and showed good drug-likeness and ADMET properties .

In silico investigations have revealed that these compounds achieve stable binding with the enzyme's active site through multiple hydrogen bonds and hydrophobic interactions . Furthermore, this compound isolated from mangrove-derived Penicillium polonicum MCCC3A00951 has exhibited promising influenza neuraminidase (NA) inhibition activity .

Other Biological Activities

This compound has demonstrated moderate-to-weak antimicrobial effects against Gram-positive and Gram-negative strains . It also exhibits potent reversible anticholinesterase activity in vitro . Additionally, this compound can be converted into viridicatin, a fungal alkaloid with useful biological activities .

###encapsulation of this compound

Mecanismo De Acción

Cyclopenin exerts its effects through several molecular mechanisms:

Inhibition of Acetylcholinesterase: This compound selectively inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Anti-inflammatory Properties: It inhibits nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages.

Neuroprotection: In Alzheimer’s disease models, this compound has been shown to rescue learning deficits induced by amyloid-β42 overexpression.

Comparación Con Compuestos Similares

Cyclopenin is structurally related to other benzodiazepine alkaloids such as cyclopenol and cyclopeptin . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent inhibition of acetylcholinesterase and its anti-inflammatory properties . Similar compounds include:

Cyclopenol: Another benzodiazepine derivative with similar but distinct biological activities.

Cyclopeptin: A related compound with a different spectrum of biological effects.

This compound’s unique combination of antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Cyclopenin, a benzodiazepine alkaloid isolated from various species of Penicillium, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Isolation

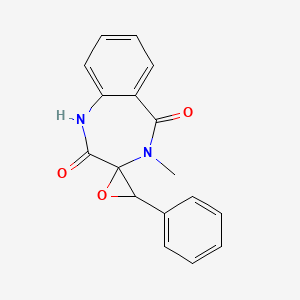

This compound is characterized by the molecular formula and has been identified in strains such as Penicillium cyclopium and Penicillium aurantiogriseum . Its structure comprises a benzodiazepine core, which is pivotal for its biological activity.

1. Antiviral Activity

Recent studies have highlighted this compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). In vitro assays revealed that this compound analogs exhibited IC50 values ranging from 0.36 to 0.89 µM, demonstrating significant inhibition comparable to established antiviral agents like GC376 . Molecular docking simulations indicated stable binding interactions with the enzyme's active site, suggesting a viable pathway for drug development against COVID-19.

2. Anti-inflammatory Effects

This compound has shown promise in mitigating inflammation. In experiments involving RAW264.7 macrophage cells, it inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and interleukin-6 (IL-6) secretion at non-toxic concentrations . This suggests its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.

3. Antimicrobial Properties

The compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific MIC values were not detailed in the available literature, preliminary findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

4. Neuraminidase Inhibition

This compound has also been reported to inhibit influenza neuraminidase, positioning it as a candidate for anti-influenza therapies . This activity underscores the compound's broad-spectrum antiviral potential.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound:

- Case Study 1 : In a controlled study on day-old chicks, this compound was administered at a dose of 500 mg/kg, resulting in intoxication symptoms such as prostration and ataxia; however, the subjects recovered within 18 hours . This highlights the need for careful dosing in potential therapeutic applications.

- Case Study 2 : An investigation into the effects of this compound on plant growth revealed that it inhibited the growth of etiolated wheat coleoptile segments at concentrations of to M, while causing malformation in bean plants at higher concentrations . These findings indicate that while this compound may have beneficial effects in certain contexts, it can also exhibit phytotoxicity.

Research Findings Summary Table

Propiedades

Número CAS |

20007-87-8 |

|---|---|

Fórmula molecular |

C17H14N2O3 |

Peso molecular |

294.30 g/mol |

Nombre IUPAC |

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |

Clave InChI |

APLKWZASYUZSBL-PBHICJAKSA-N |

SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.